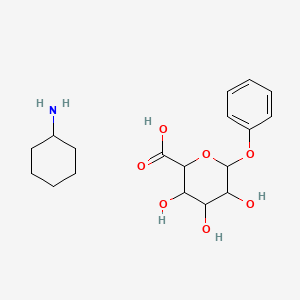![molecular formula C18H23N3O3 B13725139 {2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13725139.png)
{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrazole ring substituted with an acetylphenyl group and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbamate Ester: The final step involves the reaction of the substituted pyrazole with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation or alkylation agents.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Biochemical Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Utilized in the synthesis of polymers with specific functionalities.
作用機序
The mechanism of action of {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The pyrazole ring and acetylphenyl group play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects.
類似化合物との比較
- {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid methyl ester
- {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid ethyl ester
- {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the carbamic acid. The tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and binding affinity.
- Unique Properties: The tert-butyl ester variant may exhibit different solubility, stability, and bioavailability compared to its methyl, ethyl, and isopropyl counterparts, making it unique for specific applications.
特性
分子式 |
C18H23N3O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
tert-butyl N-[2-[4-(3-acetylphenyl)pyrazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C18H23N3O3/c1-13(22)14-6-5-7-15(10-14)16-11-20-21(12-16)9-8-19-17(23)24-18(2,3)4/h5-7,10-12H,8-9H2,1-4H3,(H,19,23) |
InChIキー |
WLPSIRGTLOAQRF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN(N=C2)CCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


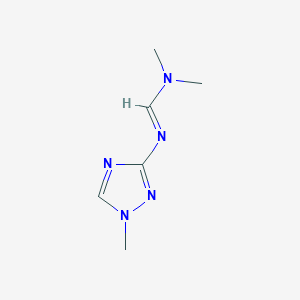
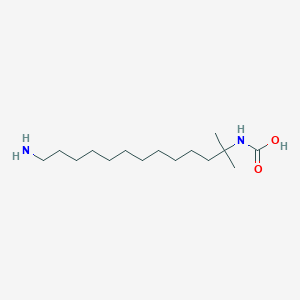
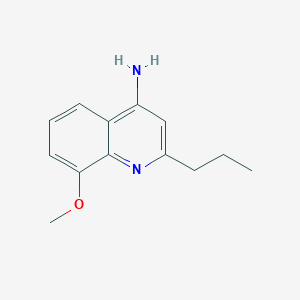
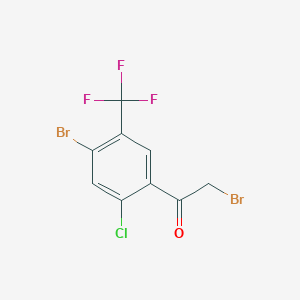

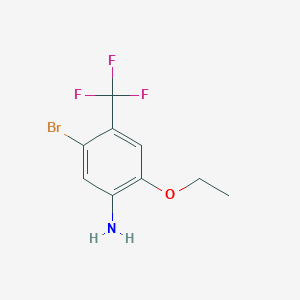
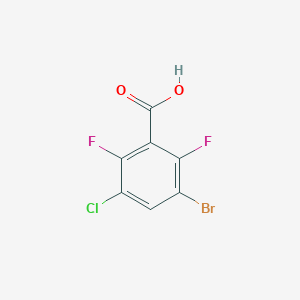

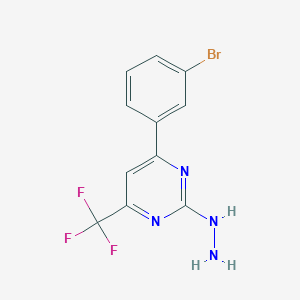
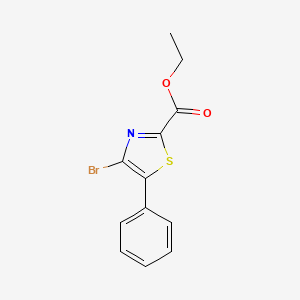
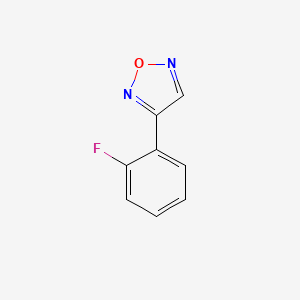
![Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13725109.png)
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
